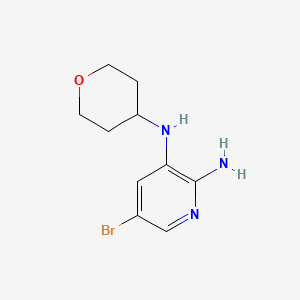
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine can be achieved through various synthetic routes. One common method involves the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like lithium aluminum hydride (LiAlH4) under an inert atmosphere .
Chemical Reactions Analysis
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like THF, dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or agonist, depending on the context of its use. It binds to target proteins or enzymes, altering their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved vary based on the specific application and research focus.
Comparison with Similar Compounds
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine can be compared with other similar compounds, such as:
2,3-Diamino-5-bromopyridine: This compound is used in the preparation of various heterocyclic compounds and has similar chemical properties.
4-(Bromomethyl)tetrahydro-2H-pyran: This compound is used in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions and has applications in the synthesis of selective small-molecule receptor agonists.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and its versatility in various chemical reactions and research applications .
Properties
Molecular Formula |
C10H14BrN3O |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
5-bromo-3-N-(oxan-4-yl)pyridine-2,3-diamine |
InChI |
InChI=1S/C10H14BrN3O/c11-7-5-9(10(12)13-6-7)14-8-1-3-15-4-2-8/h5-6,8,14H,1-4H2,(H2,12,13) |
InChI Key |
MMPRFGMCEXFGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















